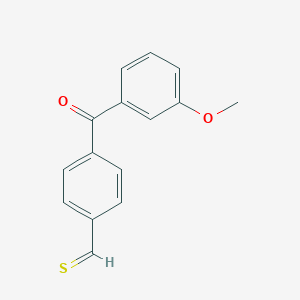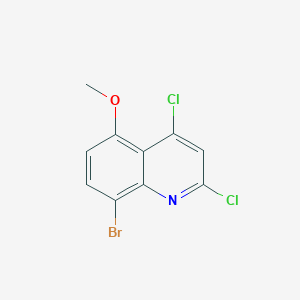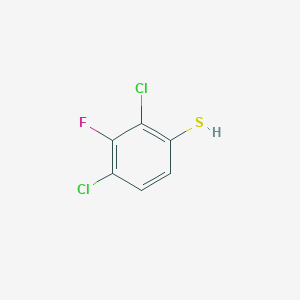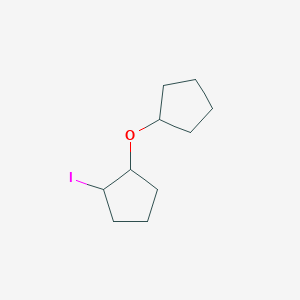
4-(3-Methoxybenzoyl)thiobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxybenzoyl)thiobenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a methoxy group at the 3-position and a thiobenzoyl group
Vorbereitungsmethoden
The synthesis of 4-(3-Methoxybenzoyl)thiobenzaldehyde typically involves the reaction of 3-methoxybenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
4-(3-Methoxybenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiobenzoyl group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxybenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 4-(3-Methoxybenzoyl)thiobenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(3-Methoxybenzoyl)thiobenzaldehyde can be compared with other similar compounds such as:
4-Methoxybenzaldehyde: This compound lacks the thiobenzoyl group and has different reactivity and applications.
4-(4-Methoxybenzoyl)thiobenzaldehyde: This is a closely related compound with a different substitution pattern, leading to variations in its chemical behavior and applications.
4-Hydroxy-3-methoxybenzaldehyde:
Eigenschaften
Molekularformel |
C15H12O2S |
|---|---|
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
4-(3-methoxybenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C15H12O2S/c1-17-14-4-2-3-13(9-14)15(16)12-7-5-11(10-18)6-8-12/h2-10H,1H3 |
InChI-Schlüssel |
AQQDYJBXQLYWMI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)

amine](/img/structure/B13090541.png)
![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)


![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)


![4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13090567.png)
![3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one](/img/structure/B13090572.png)


